2-Bromo-3-(difluoromethoxy)aniline
Description
Contextualizing Fluorinated Anilines in Organic Chemistry Research
Fluorinated anilines are a class of organic compounds that have proven to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The introduction of fluorine atoms into the aniline (B41778) scaffold can profoundly influence the molecule's properties. acs.org This is due to fluorine's high electronegativity, which can alter the electron distribution within the aromatic ring, affecting its reactivity and the acidity of the amine group. acs.org
The synthesis of fluorinated anilines can be achieved through various methods, including the nitration of fluorinated aromatics followed by reduction, or through halogen-exchange (halex) reactions. google.com Another approach involves the treatment of aromatic azides with anhydrous hydrogen fluoride. google.com The specific placement of fluorine atoms on the aniline ring is crucial, as it dictates the resulting physicochemical and biological characteristics. nih.gov
The incorporation of fluorine can lead to improved metabolic stability, enhanced binding affinity to biological targets, and increased lipophilicity, which can improve cell membrane permeability. nih.gov These modifications are highly sought after in drug discovery to enhance the efficacy and pharmacokinetic profiles of lead compounds. bohrium.comscilit.com
Significance of the Bromine and Difluoromethoxy Moieties in Molecular Design and Reactivity
The presence of both a bromine atom and a difluoromethoxy group on the aniline ring of 2-Bromo-3-(difluoromethoxy)aniline imparts specific and valuable characteristics to the molecule.
The Bromine Moiety:
The bromine atom serves as a versatile functional handle in organic synthesis. Its presence allows for a variety of chemical transformations, including:
Substitution Reactions: The bromine atom can be readily replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is an excellent participant in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the formation of more complex molecular architectures.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding to biological targets. ump.edu.pl
Historically, bromine compounds have been utilized in various medicinal applications, and today they remain crucial in the synthesis of many pharmaceuticals. bsef.comvasu-industries.comazom.comtethyschemical.com
The Difluoromethoxy Moiety (-OCF₂H):
The difluoromethoxy group is increasingly recognized for its beneficial properties in molecular design. mdpi.com It is considered a lipophilic hydrogen bond donor, a characteristic that can enhance a molecule's interaction with biological targets. nih.govacs.org The key advantages of incorporating a difluoromethoxy group include:
Metabolic Stability: The C-F bonds in the difluoromethoxy group are significantly stronger than C-H bonds, making the group more resistant to metabolic degradation, particularly oxidative demethylation. mdpi.com
Modulation of Physicochemical Properties: The difluoromethoxy group can increase lipophilicity, which can improve a compound's ability to cross cell membranes. nih.govmdpi.com
Bioisosterism: The difluoromethoxy group can act as a bioisostere for other functional groups like hydroxyl, thiol, or amine groups, potentially improving a molecule's biological activity and pharmacokinetic properties. nih.gov
The combination of the bromine atom as a synthetic handle and the difluoromethoxy group for modulating physicochemical and biological properties makes this compound a valuable building block in the synthesis of novel compounds for chemical and pharmaceutical research. The strategic placement of these groups on the aniline scaffold provides researchers with multiple avenues for further chemical modification and optimization.
Data Tables
Table 1: Physicochemical Properties of Related Aniline Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 2-Bromo-4-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 | 209 | 1.693 |
| 2-Bromo-3,4-difluoroaniline | C₆H₄BrF₂N | 208.00 | 249 | 1.84 |
| 2-Bromo-3-fluoroaniline | C₆H₅BrFN | 190.01 | Not Available | Not Available |
| 5-Bromo-2,3-difluoroaniline | C₆H₄BrF₂N | 208.00 | Not Available | Not Available |
| 2-bromo-3-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | Not Available | Not Available |
| 2-Bromo-3-(difluoromethoxy)-4-(trifluoromethoxy)aniline | C₈H₅BrF₅NO₂ | 322.03 | Not Available | Not Available |
Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govsigmaaldrich.comsigmaaldrich.comchemicalbook.combldpharm.com
Table 2: Common Reactions Involving Brominated Anilines
| Reaction Type | Description | Reagents and Conditions |
| Substitution Reactions | The bromine atom is replaced by a nucleophile. | Strong acids or bases, various nucleophiles (e.g., amines, thiols). |
| Coupling Reactions (e.g., Suzuki, Heck) | Formation of new carbon-carbon bonds to create more complex aromatic systems. | Palladium catalysts, appropriate coupling partners. |
| Oxidation and Reduction | The aniline or other parts of the molecule can be oxidized or reduced to form different derivatives. | Various oxidizing or reducing agents depending on the desired transformation. |
| Difluoromethylation | Introduction of a difluoromethyl group. | Can be achieved through photoinduced methods using a suitable difluoromethyl source. acs.orgrsc.orgnih.gov |
| Bromination | Introduction of additional bromine atoms. | Bromine in the presence of a suitable solvent. google.com |
Synthetic Strategies for this compound
The synthesis of this compound, a substituted aniline of interest in medicinal and materials chemistry, involves precise chemical transformations. The methodologies focus on the strategic introduction of the bromo- and difluoromethoxy- groups onto the aniline scaffold, requiring careful control of regioselectivity and reaction conditions. This article details the primary synthetic routes for this compound and its key precursors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrF2NO |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethoxy)aniline |
InChI |
InChI=1S/C7H6BrF2NO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H,11H2 |
InChI Key |
DGYJNKGZPPDNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)N |
Origin of Product |
United States |
Advanced Synthetic Techniques and Process Optimization for 2 Bromo 3 Difluoromethoxy Aniline
The industrial production of specialized chemical compounds like 2-Bromo-3-(difluoromethoxy)aniline necessitates the development of advanced synthetic methodologies that prioritize efficiency, purity, and safety. Modern process optimization focuses on innovative techniques such as continuous flow chemistry and novel catalytic strategies to overcome the limitations of traditional batch processing. These approaches offer significant advantages in terms of reaction control, product yield, and scalability.
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Difluoromethoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural determination of organic compounds, offering unparalleled insight into the connectivity and environment of atoms within a molecule.
¹H and ¹³C NMR for Aromatic Substitution Pattern Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in verifying the precise arrangement of substituents on the aniline (B41778) ring. The ¹H NMR spectrum of an analogous compound, 2-bromo-4,6-difluoroaniline, shows distinct signals for the aromatic protons. chemicalbook.com For 2-Bromo-3-(difluoromethoxy)aniline, the aromatic region of the ¹H NMR spectrum is expected to display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the bromo, amino, and difluoromethoxy groups.
The ¹³C NMR spectrum provides further confirmation of the substitution pattern by revealing the number of unique carbon environments. In a related compound, 2-bromoaniline, the carbon atoms exhibit distinct chemical shifts. chemicalbook.com For this compound, one would anticipate six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the bromine atom would appear at a characteristic chemical shift, as would the carbons bonded to the nitrogen and the difluoromethoxy group.
| Nucleus | Observed Chemical Shift Range (ppm) | Key Correlations |
|---|---|---|
| ¹H | 6.5 - 7.5 | Aromatic protons, with multiplicities determined by spin-spin coupling. |
| ¹H | ~3.5 - 4.5 (broad) | -NH₂ protons. |
| ¹³C | 100 - 150 | Aromatic carbons, with shifts influenced by electronegativity of substituents. |
¹⁹F NMR for Difluoromethoxy Group Characterization
Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for characterizing fluorine-containing compounds due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. In this compound, the ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the difluoromethoxy (-OCF₂H) group. This group will typically exhibit a doublet in the ¹⁹F NMR spectrum due to coupling with the single proton of the difluoromethyl group (a J-coupling). The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. For instance, in related difluoromethoxy-containing compounds, the ¹⁹F NMR signal appears at a characteristic chemical shift. rsc.org
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constant (JHF) Range (Hz) |
|---|---|---|---|
| ¹⁹F | -80 to -100 | Doublet | ~50 - 80 |
Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction
The Gauge-Invariant Atomic Orbital (GIAO) method is a computational quantum chemistry technique used to predict the NMR chemical shifts of molecules. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. By employing density functional theory (DFT) in conjunction with the GIAO method, it is possible to obtain theoretical ¹H, ¹³C, and ¹⁹F NMR spectra that can be compared with experimental data. This comparison aids in the definitive assignment of ambiguous signals and provides a deeper understanding of the electronic structure's influence on the chemical shifts. For complex substitution patterns like that in this compound, GIAO calculations can be particularly valuable in validating the proposed structure.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopies, such as IR and Raman, are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Characterization of Characteristic Functional Group Vibrations (N-H, C-F)
The IR and Raman spectra of this compound display characteristic absorption bands corresponding to its functional groups. The amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations of the difluoromethoxy group are expected to appear as strong bands in the IR spectrum, typically in the 1000-1200 cm⁻¹ region. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Aniline) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C=C (Aromatic) | Stretch | 1400 - 1600 | Medium to Strong |
| C-F (Difluoromethoxy) | Stretch | 1000 - 1200 | Strong |
Vibrational Frequency Analysis via Computational Methods
To complement the experimental IR and Raman data, computational methods, particularly those based on DFT, are employed to calculate the vibrational frequencies of this compound. nih.gov These calculations provide a theoretical vibrational spectrum that can be compared with the experimental one. This comparison allows for a more precise assignment of the observed vibrational bands to specific molecular motions. researchgate.net By visualizing the calculated normal modes, one can confidently attribute each absorption band to a particular stretching, bending, or torsional motion within the molecule, leading to a comprehensive understanding of its vibrational properties. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with the chemical formula C₇H₆BrF₂NO, the expected molecular weight is approximately 238.03 g/mol . azurewebsites.net High-Resolution Mass Spectrometry (HRMS) provides a more precise mass measurement, which is crucial for confirming the elemental composition and distinguishing between compounds with similar nominal masses.
The isotopic pattern of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic M and M+2 peak pattern in the mass spectrum. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The difluoromethoxy group also contributes to the fragmentation patterns observed in the mass spectrum, providing further structural confirmation.
Table 1: Key Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₇H₆BrF₂NO | 238.03 | Contains bromine, difluoromethoxy, and aniline groups. azurewebsites.net |
| 2-Bromo-5-(difluoromethoxy)aniline | C₇H₆BrF₂NO | 238.03 | Isomeric with the title compound. |
| 2-Bromo-3,4-difluoroaniline | C₆H₄BrF₂N | 208.00 | Lacks the methoxy (B1213986) group. nih.gov |
| 2-Bromo-3-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | Contains a trifluoromethyl instead of a difluoromethoxy group. nih.govsigmaaldrich.com |
This table is generated based on available data for the title compound and its structural analogs to provide a comparative context.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum is characterized by one or more absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) of these bands being indicative of the molecule's electronic structure.
The UV-Vis spectrum of anilines is typically characterized by two main absorption bands. The primary band, usually appearing at shorter wavelengths (around 200-250 nm), is attributed to the π → π* transition of the benzene (B151609) ring. The secondary band, appearing at longer wavelengths (around 250-300 nm), is due to the n → π* transition involving the lone pair of electrons on the nitrogen atom of the amino group. The presence of the bromo and difluoromethoxy substituents on the aniline ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands, as well as changes in their intensities.
Table 2: Predicted UV-Vis Absorption Maxima for Substituted Anilines
| Substituent | Effect on λmax | Predicted λmax (nm) |
| -Br | Bathochromic | ~290 |
| -OCF₂H | Hypsochromic | ~280 |
| Combined | Complex interaction | 280-295 |
This table provides a generalized prediction based on the known effects of substituents on the UV-Vis spectra of anilines.
X-ray Crystallography and Solid-State Structure Analysis
Determination of Unit Cells, Space Groups, Bond Angles, and Bond Lengths
X-ray crystallography would determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal, which describe the symmetry and repeating pattern of the molecules in the solid state. researchgate.net Furthermore, it would provide accurate measurements of bond lengths and angles within the this compound molecule. researchgate.net For instance, the C-Br, C-O, C-F, C-N, and aromatic C-C bond lengths, as well as the bond angles around the aromatic ring and the substituent groups, would be precisely determined. researchgate.net This data is crucial for a detailed understanding of the molecule's geometry.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
In the solid state, molecules of this compound would be held together by various intermolecular forces. The amino group (-NH₂) can act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen or oxygen atoms of neighboring molecules. mdpi.com Weak C-H···F and C-H···O interactions may also be present.
Computational Chemistry Studies of 2 Bromo 3 Difluoromethoxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 2-Bromo-3-(difluoromethoxy)aniline at a molecular level. These methods, rooted in the principles of quantum mechanics, can predict a wide range of properties with a high degree of accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. For this compound, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible.
The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, the C-N bond length and the pyramidalization at the nitrogen atom of the aniline (B41778) group are critical parameters influenced by the electronic effects of the bromo and difluoromethoxy substituents. The electron-withdrawing nature of the halogen and the difluoromethoxy group is expected to influence the electron density distribution across the benzene (B151609) ring and on the amino group.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Global Reactivity Parameters)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the chemical behavior of this compound.
Table 1: Global Reactivity Parameters Derived from FMO Analysis
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |
The bromine and difluoromethoxy substituents, being electron-withdrawing, are expected to lower both the HOMO and LUMO energy levels compared to unsubstituted aniline. This would likely increase the electrophilicity of the molecule.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Non-Covalent Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. This analysis is invaluable for understanding charge distribution and non-covalent interactions.
For this compound, NBO analysis would reveal the natural atomic charges on each atom, highlighting the polarization of bonds due to the electronegative substituents. It would also identify and quantify the strength of intramolecular interactions, such as hyperconjugation between filled and empty orbitals. These interactions play a significant role in stabilizing the molecule and influencing its reactivity. For example, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the aromatic ring (n → π*), and the interactions involving the bromine and fluorine atoms, would be elucidated.
Time-Dependent DFT (TD-DFT) for Electronic Transition States
To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state properties, including electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in an ultraviolet-visible (UV-Vis) spectrum.
TD-DFT calculations would predict the primary electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. The nature of these transitions (e.g., π → π* or n → π*) provides insight into the molecule's photophysical behavior. The presence of the bromo and difluoromethoxy groups is expected to cause a shift in the absorption maxima compared to aniline, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift.
Molecular Dynamics (MD) Simulations for Stability and Reactivity Predictions
While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, often in a solvent environment. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, stability, and interactions of this compound in a more realistic setting.
MD simulations could be used to study the rotational freedom of the difluoromethoxy group and the amino group, and to investigate how the molecule interacts with solvent molecules, such as water. This information is crucial for predicting its solubility and how its reactivity might be influenced by the surrounding medium. Furthermore, MD simulations can be used to explore the stability of different conformers and the energy barriers between them.
Correlation between Computational and Experimental Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated properties would ideally be compared with experimental measurements to assess the accuracy of the computational methods used.
Table 2: Correlation of Computational and Experimental Data
| Property | Computational Method | Experimental Technique |
| Optimized Geometry | DFT | X-ray Crystallography, Microwave Spectroscopy |
| Vibrational Frequencies | DFT | Infrared (IR) and Raman Spectroscopy |
| Electronic Transitions | TD-DFT | UV-Vis Spectroscopy |
| NMR Chemical Shifts | DFT (with GIAO method) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
For example, the calculated vibrational frequencies from DFT can be compared with the peaks in an experimental IR or Raman spectrum. Similarly, the electronic transition energies from TD-DFT should correlate with the absorption bands in a UV-Vis spectrum. A strong correlation between computational and experimental data would lend confidence to the theoretical model and allow for more reliable predictions of other properties that are difficult or impossible to measure experimentally.
In the absence of extensive experimental data for this compound, computational studies on this and related molecules provide a foundational understanding of their chemical nature, guiding future research and application.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Difluoromethoxy Aniline
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the aromatic ring of 2-Bromo-3-(difluoromethoxy)aniline can be displaced by various nucleophiles. These substitution reactions are fundamental for introducing a wide range of functional groups, thereby creating more complex molecular architectures. The feasibility and rate of these reactions are significantly influenced by the electronic environment of the C-Br bond, which is modulated by the other substituents on the ring.
The difluoromethoxy (-OCF2H) group exerts a significant influence on the reactivity of the aromatic ring. Due to the high electronegativity of the fluorine atoms, the -OCF2H group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution, although the latter is less common for halogens other than fluorine unless strongly activated.
The primary impact of the -OCF2H group in nucleophilic substitution of the bromine atom is electronic. Its electron-withdrawing nature reduces the electron density at the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack. This effect would generally be expected to increase the rate of substitution compared to a non-substituted bromoaniline.
Regioselectivity in reactions involving this molecule is complex. The powerful activating and ortho-, para-directing effect of the amine group is somewhat counteracted by the deactivating effects of the bromine and difluoromethoxy groups. In nucleophilic substitution reactions targeting the bromine, the regioselectivity is pre-determined by the position of the bromine atom.
Detailed kinetic and thermodynamic studies on the nucleophilic substitution pathways of this compound are not extensively documented in the public literature. Such investigations are crucial for a comprehensive understanding of the reaction mechanism.
Typically, kinetic studies would involve monitoring the reaction rate under various conditions (e.g., temperature, concentration of reactants, solvent polarity) to determine the rate law and activation parameters. For instance, studies on the oxidation of other substituted anilines have utilized spectrophotometric methods to follow reaction kinetics and have determined that the reactions are first-order with respect to both the aniline (B41778) and the oxidizing agent. nih.govorientjchem.org A similar methodological approach could be applied to study the nucleophilic substitution of this compound.
Thermodynamic analysis would provide information on the energetics of the reaction, including the enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy (ΔG#) of activation. These parameters help to elucidate the structure of the transition state. For other aniline reactions, linear free energy relationships (LFER), such as the Hammett equation, have been used to correlate reaction rates with substituent effects, providing insight into whether the transition state has more cationic or anionic character. nih.gov In the case of nucleophilic substitution on this compound, such studies would clarify the electronic demand of the rate-determining step. The absence of this specific data highlights an area for future research to fully characterize the compound's reactivity.
Electrophilic Aromatic Substitution Reactions and Selectivity
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. libretexts.org The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. libretexts.org
For this compound, the directing effects of the three substituents determine the position of further substitution.
Aniline (-NH2): A strongly activating group and an ortho-, para-director. It stabilizes the arenium ion intermediate through resonance, particularly when attack occurs at the ortho and para positions. wikipedia.org
Bromine (-Br): A deactivating group due to its inductive electron withdrawal, but an ortho-, para-director because its lone pairs can stabilize the carbocation intermediate through resonance.
Difluoromethoxy (-OCF2H): A deactivating, electron-withdrawing group. It is generally considered a meta-director.
The outcome of an EAS reaction on this molecule is a balance of these competing effects. The positions ortho and para to the strongly activating amino group (positions 4 and 6) are the most likely sites for substitution. Position 5 is ortho to the bromine and meta to the amine, making it less favored. The steric hindrance from the adjacent bromine and difluoromethoxy groups around position 2 would likely inhibit substitution at that location. Therefore, electrophilic attack is most probable at the C4 and C6 positions, with the ultimate product ratio depending on the specific electrophile and reaction conditions.
| Position | Influence of -NH2 (at C1) | Influence of -Br (at C2) | Influence of -OCF2H (at C3) | Overall Likelihood |
| C4 | Para (Activating) | Meta (Deactivating) | Ortho (Deactivating) | High |
| C5 | Meta (Deactivating) | Meta (Deactivating) | Para (Deactivating) | Low |
| C6 | Ortho (Activating) | Para (Deactivating) | Meta (Deactivating) | High |
Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura)
This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is particularly noteworthy. libretexts.org
This reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its robustness and functional group tolerance. nih.gov The general mechanism involves a catalytic cycle with a palladium catalyst. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Given the structure of this compound, it can be coupled with a variety of boronic acids and esters (aryl, heteroaryl, alkenyl, and alkyl) to generate more complex molecules. nih.gov The presence of the free aniline does not typically inhibit the reaction, avoiding the need for protecting group strategies. nih.gov
Table of Exemplary Suzuki-Miyaura Coupling Conditions for Bromoanilines Data based on reactions with related ortho-bromoaniline substrates. nih.gov
| Boronic Ester | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | K3PO4 | 1,4-Dioxane/H2O | Good to Excellent |
| (4-Methylphenyl)boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Good to Excellent |
| (2-Furyl)boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | Good to Excellent |
| (E)-Styrylboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | Good to Excellent |
Oxidation and Reduction Pathways of the Aniline Moiety
The aniline moiety in this compound is susceptible to both oxidation and reduction reactions.
Oxidation: The amino group can be oxidized to various functional groups, including nitroso, nitro, or azoxy compounds, depending on the oxidant and reaction conditions. Kinetic studies on the oxidation of other substituted anilines by reagents like iridium(IV) have shown that the reaction rate is influenced by the electronic nature of the substituents. nih.gov Electron-donating groups tend to increase the rate of oxidation, while electron-withdrawing groups decrease it. nih.gov Given that both the bromo and difluoromethoxy groups are electron-withdrawing, the oxidation of this compound would likely proceed at a slower rate compared to unsubstituted aniline. The oxidation process is often proposed to involve an initial electron transfer from the aniline to the oxidant, forming a radical cation intermediate. orientjchem.org
Reduction: While the aniline group is already in a reduced state, the aromatic ring itself can be reduced under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding substituted cyclohexylamine. More commonly, reduction reactions might target other functional groups that could be introduced onto the molecule. For instance, if the aniline were converted to a diazonium salt and then to a nitro group, that nitro group could be selectively reduced back to an amine.
Mechanistic Characterization of Novel Transformations
While the core reactivity of this compound is defined by established reaction classes, the unique interplay of its substituents opens avenues for novel transformations. Mechanistic characterization in this context involves exploring and understanding new reaction pathways that are not immediately obvious.
For example, research on related halo-nitropyridines has revealed unexpected nitro-group migrations during nucleophilic substitution reactions with amines, proceeding through complex rearrangements. clockss.org While not directly observed for this compound, this precedent suggests that under certain conditions, intramolecular rearrangements or migrations involving the difluoromethoxy group could be possible, warranting investigation.
Another area of novel transformations is the direct functionalization of C-H bonds. Recent advances have shown that anilines can undergo direct difluoroalkylation via photoinduced methods, forming an electron donor-acceptor (EDA) complex. nih.gov Applying such a method to this compound could potentially lead to the introduction of a difluoroalkyl group at one of the activated C-H positions (e.g., C4 or C6), offering a novel route to poly-fluorinated anilines. Mechanistic studies of such a transformation would focus on characterizing the EDA complex and the subsequent radical pathways.
These potential transformations remain speculative without direct experimental evidence for this specific substrate. However, they represent logical directions for future research into the rich and complex chemistry of this compound.
Photoinduced Difluoroalkylation Reactions of Anilines
Photoinduced reactions offer a powerful and mild approach for the difluoroalkylation of anilines. acs.orgrsc.org These methods often operate under transition-metal-free conditions, relying on the generation of difluoroalkyl radicals which then react with the aniline substrate. dntb.gov.ua One strategy involves the use of an organic photocatalyst, such as Eosin Y, which, upon irradiation with visible light, can promote the formation of a ·CF₂CO₂Et radical from a suitable precursor like ethyl difluoroiodoacetate. acs.org This radical species then engages with the aniline. These reactions are particularly effective for electron-rich anilines. acs.org
Another significant pathway for photoinduced difluoroalkylation is through the formation of an electron donor-acceptor (EDA) complex. acs.org In this scenario, the aniline itself acts as the electron donor, forming a complex with a difluoroalkylating agent that serves as the electron acceptor. acs.orgchalmers.se The direct photoexcitation of this EDA complex initiates the reaction cascade, leading to the difluoroalkylated aniline product. acs.org The formation of such EDA complexes has been supported by spectroscopic evidence, including 19F NMR titrations, which show characteristic shifts in the fluorine resonance upon complexation. acs.org The quantum yield of these reactions can provide insight into the operating mechanism, with values greater than unity suggesting a radical chain process. acs.org
The general applicability of these photoinduced methods allows for the synthesis of a diverse range of difluoroalkylated anilines under mild conditions. acs.orgnih.gov The choice between a photocatalytic system and an EDA complex-driven reaction can depend on the specific aniline substrate and desired reaction outcome. acs.org
Radical Pathways and Intermediate Characterization (e.g., CF₂H Radicals)
The generation and subsequent reaction of radical intermediates are central to many difluoroalkylation and related C-H functionalization reactions involving aniline derivatives. sioc.ac.cnnih.gov In photoinduced processes, the key step is often the generation of a difluoroalkyl radical, such as the ·CF₂CO₂Et radical, from a precursor molecule. acs.orgrsc.org This can be achieved through the action of a photocatalyst or via the photoexcitation of an electron donor-acceptor (EDA) complex. acs.orgnih.gov Once formed, this electrophilic radical can then be intercepted by the electron-rich aniline moiety through a homolytic aromatic substitution (HAS) pathway. nih.gov
The characterization of these transient radical intermediates is crucial for understanding the reaction mechanism. nih.gov Techniques such as immuno-spin trapping can be employed to detect the formation of protein radicals in biological systems, which can be induced by certain aniline derivatives. nih.gov In chemical reactions, mechanistic probes and kinetic studies, such as the determination of the photochemical quantum yield, can provide evidence for the involvement of radical chain mechanisms. acs.org For instance, a quantum yield greater than one indicates that a single photo-initiation event leads to multiple product molecules, which is characteristic of a chain reaction. acs.org
The stability of the generated radicals can also play a significant role. The captodative effect, where a molecule possesses both an electron-donating and an electron-withdrawing group, can lead to thermodynamically stabilized radicals, facilitating their formation. nih.gov The specific nature of the difluoroalkylating reagent is also critical, with various reagents being developed to serve as sources for CF₂H or other difluoroalkyl radicals under different catalytic conditions. sioc.ac.cn
Intramolecular Rearrangement Mechanisms (e.g., OCF₃-Migration, Nitrenium Ion Intermediates)
Intramolecular rearrangement reactions provide a powerful method for the synthesis of substituted anilines that might be difficult to access through other means. One notable example is the OCF₃-migration, which allows for the synthesis of ortho-trifluoromethoxylated aniline derivatives. nih.govnih.gov This process typically involves a thermally induced heterolytic cleavage of an N-OCF₃ bond in a precursor molecule. nih.gov This cleavage is proposed to generate a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.gov The trifluoromethoxide then attacks the ortho-position of the nitrenium ion, followed by tautomerization to yield the final rearranged product. nih.gov
The generation of nitrenium ion intermediates is a key feature of these and other rearrangement reactions of aniline derivatives, such as the classic Bamberger rearrangement. nih.govexlibrisgroup.com In the Bamberger rearrangement of N-phenylhydroxylamines, computational studies suggest that the reaction may proceed through an aniline dication-like transition state rather than a discrete nitrenium ion, especially in highly aqueous environments where the nucleophilicity of water is high. nih.govexlibrisgroup.com
Domino rearrangement reactions have also been developed for the synthesis of multi-substituted anilines. eurekalert.org These reactions can involve a cascade of rearrangements, such as a beilstein-journals.orgnih.gov rearrangement followed by a acs.orgbeilstein-journals.org rearrangement, to afford complex substitution patterns in a single step. eurekalert.org Such processes highlight the intricate mechanistic possibilities available for the functionalization of aniline scaffolds.
Palladium-Catalyzed Carbonylation Mechanisms and Fluorinated Olefins
Palladium-catalyzed reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orglibretexts.org The mechanisms of these reactions typically involve a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. libretexts.org
In the context of this compound, the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions. Palladium-catalyzed carbonylation reactions, for instance, can introduce a carbonyl group into an organic molecule. nih.gov A general mechanism for the carbonylation of an aryl halide involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the insertion of carbon monoxide (CO) into the aryl-palladium bond. The resulting acyl-palladium complex can then react with a nucleophile, followed by reductive elimination to regenerate the Pd(0) catalyst and yield the carbonylated product. libretexts.org
The use of fluorinated olefins in palladium-catalyzed reactions has also been explored. researchgate.netnih.gov For example, palladium-catalyzed C-H olefination of anilides with reagents like 4-bromo-3,3,4,4-tetrafluorobutene has been reported. nih.govresearchgate.net This reaction introduces a fluorinated olefinic moiety onto the aniline ring. The mechanism of such C-H activation reactions can be complex and may involve the formation of a palladacycle intermediate.
Furthermore, palladium-catalyzed difluoroalkylative carbonylation of aryl olefins has been developed. nih.gov This reaction involves the generation of a difluoroalkyl radical, its addition to the olefin, and subsequent carbonylation and cyclization steps mediated by the palladium catalyst. These methods provide access to a variety of functionalized, fluorine-containing molecules. nih.gov
Synthetic Applications As a Building Block in Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of bioactive compounds. 2-Bromo-3-(difluoromethoxy)aniline is a key starting material for the synthesis of a variety of these important structures.
Via Difluoromethoxylated Ketone Intermediates (e.g., Pyrazoles, Isoxazoles, Pyrimidines, Indoles)
A powerful strategy for the synthesis of difluoromethoxylated nitrogen-containing heterocycles involves the initial conversion of anilines to α-(difluoromethoxy)ketones. While direct examples starting from this compound are not extensively detailed in the literature, the general methodology provides a clear pathway. The aniline (B41778) can be transformed into the corresponding α-bromoketone, which upon reaction with a difluoromethylating agent, yields the α-(difluoromethoxy)ketone intermediate.
These versatile ketone intermediates can then undergo condensation reactions with various nucleophiles to form a range of five- and six-membered heterocycles:
Pyrazoles: Reaction with hydrazine (B178648) derivatives leads to the formation of difluoromethoxylated pyrazoles. nih.govbohrium.com The regioselectivity of the cyclization can often be controlled by the reaction conditions and the substitution pattern of the hydrazine.
Isoxazoles: Condensation with hydroxylamine (B1172632) furnishes the corresponding isoxazoles.
Pyrimidines: Treatment with amidines or other suitable 1,3-dicarbonyl synthons can yield pyrimidine (B1678525) derivatives.
Indoles: The Fischer indole (B1671886) synthesis, involving the reaction of the ketone with a phenylhydrazine (B124118) followed by acid-catalyzed cyclization, provides a route to difluoromethoxylated indoles.
This modular approach allows for the generation of a library of diverse heterocyclic compounds bearing the valuable difluoromethoxy moiety.
Regioselective and Diastereoselective Synthesis of Quinoline (B57606) Derivatives
The synthesis of quinoline derivatives, a privileged scaffold in medicinal chemistry, can be approached using various methods starting from anilines. orientjchem.orgnih.govnih.gov Classical methods like the Skraup, Doebner-von Miller, and Combes syntheses, as well as modern transition-metal-catalyzed approaches, can potentially be applied to this compound.
While specific literature detailing the regioselective and diastereoselective synthesis of quinolines from this compound is scarce, the general principles of these reactions suggest its feasibility. For instance, in a Combes-type synthesis, the condensation of the aniline with a β-diketone would be expected to yield a specific regioisomer of the resulting quinoline, dictated by the electronic and steric properties of the substituents on the aniline ring. Similarly, in reactions involving chiral auxiliaries or catalysts, the potential for diastereoselective outcomes exists. Further research in this area would be valuable to expand the synthetic utility of this building block.
Preparation of Functionalized Aromatic and Biaryl Compounds
The bromine atom in this compound is a key functional handle for the construction of functionalized aromatic and biaryl compounds through transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their derivatives is a powerful tool for forming carbon-carbon bonds. Reacting this compound with various aryl or heteroaryl boronic acids would provide access to a wide range of biaryl compounds. researchgate.net These structures are of significant interest in materials science and medicinal chemistry.
Sonogashira Coupling: The coupling of the bromoaniline with terminal alkynes, catalyzed by palladium and copper, yields alkynyl-substituted anilines. These products can serve as versatile intermediates for the synthesis of more complex molecules, including heterocycles.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of diarylamines or N-aryl heterocycles by coupling the bromoaniline with various amines.
These coupling reactions, among others, provide a robust platform for elaborating the structure of this compound, leading to a diverse array of functionalized aromatic and biaryl compounds.
Introduction of Difluoromethoxy and Bromine Moieties into Target Structures
The very structure of this compound makes it an ideal reagent for introducing both a difluoromethoxy group and a bromine atom into a target molecule in a single step. This is particularly advantageous in multi-step syntheses where efficiency and atom economy are crucial.
The difluoromethoxy group is increasingly recognized for its ability to fine-tune the physicochemical properties of drug candidates. rsc.org Its introduction can lead to improved metabolic stability, enhanced lipophilicity, and better binding interactions with biological targets. The bromine atom, as previously discussed, serves as a versatile synthetic handle for further transformations. By incorporating this compound into a synthetic route, chemists can strategically install these two important functional groups, paving the way for the development of novel pharmaceuticals and agrochemicals. ontosight.ainbinno.com
Development of Novel Fluorinated Building Blocks (e.g., β-lactams)
In this context, this compound could be converted into an imine by reaction with an aldehyde. Subsequent reaction of this imine with a suitable ketene (B1206846) could potentially yield a β-lactam bearing the 2-bromo-3-(difluoromethoxy)phenyl substituent. The development of such novel fluorinated β-lactams would be of significant interest, as the β-lactam core is a key feature of many important antibiotics, and the incorporation of fluorine can enhance their biological activity and pharmacokinetic properties.
Synthesis and Study of Derivatives and Analogs of 2 Bromo 3 Difluoromethoxy Aniline
Structural Modification Strategies on the Aniline (B41778) Ring
The aniline ring of 2-bromo-3-(difluoromethoxy)aniline is amenable to various structural modifications, allowing for the introduction of a wide range of functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.
One common strategy involves the further substitution on the aromatic ring. The existing bromine and difluoromethoxy groups direct incoming electrophiles to specific positions, enabling the synthesis of polysubstituted aniline derivatives. For instance, electrophilic aromatic substitution reactions can be employed to introduce nitro, halogen, or alkyl groups onto the ring. The precise conditions of these reactions, such as the choice of catalyst and solvent, can be tailored to achieve the desired regioselectivity.
Another approach to modifying the aniline ring is through cross-coupling reactions. The bromine atom at the 2-position serves as a versatile handle for reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex biaryl structures, acetylenic derivatives, and other extended aromatic systems.
Furthermore, the difluoromethoxy group, while generally stable, can also be a site for modification under specific conditions. Research into the reactivity of this group can open up new avenues for creating novel analogs with unique electronic properties.
Synthesis of Schiff Base Derivatives and Their Characterization
Schiff bases, or imines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or a ketone. The amino group of this compound readily undergoes this reaction with a variety of carbonyl compounds to form a diverse library of Schiff base derivatives. scispace.comanjs.edu.iq These reactions are typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, often with acid or base catalysis. ajol.info
The resulting Schiff bases are characterized by the presence of the azomethine (-C=N-) group. scispace.com Their formation can be confirmed using various spectroscopic techniques. In Fourier-transform infrared (FTIR) spectroscopy, the appearance of a characteristic absorption band for the C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the N-H stretching bands of the primary amine, provide strong evidence for Schiff base formation. scispace.comajol.info
Nuclear magnetic resonance (NMR) spectroscopy is also a crucial tool for characterization. In ¹H NMR spectra, the proton of the azomethine group typically appears as a singlet in the δ 8-9 ppm region. scispace.com The chemical shifts of the aromatic protons are also altered upon Schiff base formation, providing further structural information. ¹³C NMR spectroscopy can be used to identify the carbon atom of the azomethine group.
The synthesis of Schiff bases from this compound and various aldehydes is a straightforward and efficient method for generating a wide array of derivatives with potentially interesting chemical and physical properties. researchgate.netalayen.edu.iq
Functionalization of the Amino Group for Diverse Chemical Scaffolds
The amino group of this compound is a key site for functionalization, enabling the synthesis of a wide variety of chemical scaffolds. Beyond the formation of Schiff bases, the amino group can undergo numerous other transformations.
Acylation reactions with acyl chlorides or anhydrides lead to the formation of amides. These amides can serve as important intermediates in organic synthesis or exhibit biological activity themselves. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad range of applications.
The amino group can also be alkylated to form secondary or tertiary amines. Reductive amination, a reaction between the aniline and an aldehyde or ketone in the presence of a reducing agent, is a common method for achieving this transformation. These alkylated derivatives can possess significantly different properties compared to the parent aniline.
Furthermore, the amino group can be a precursor for the synthesis of heterocyclic compounds. For example, reaction with appropriate reagents can lead to the formation of benzimidazoles, quinolines, or other fused ring systems. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials. The versatility of the amino group makes this compound a valuable building block for the construction of complex and diverse molecular architectures.
Systematic Structure-Activity Relationship (SAR) Studies on Derivatives
Systematic structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its properties and reactivity. researchgate.net For derivatives of this compound, SAR studies involve synthesizing a series of analogs with systematic variations in their structure and then evaluating their properties. nih.govnih.gov
These studies can focus on various aspects, such as the impact of different substituents on the aniline ring or modifications of the amino group. By comparing the properties of these derivatives, researchers can identify key structural features that are important for a particular activity or property. For example, in the context of developing new materials, SAR studies might focus on how different functional groups affect properties like fluorescence or conductivity.
The data obtained from SAR studies can be used to build predictive models that can guide the design of new derivatives with enhanced properties. science.gov This iterative process of synthesis, testing, and analysis is a cornerstone of modern chemical research and development.
For instance, the introduction of an electron-donating group, such as a methyl or methoxy (B1213986) group, would be expected to increase the electron density on the ring and the basicity of the amino group. Conversely, the introduction of an additional electron-withdrawing group, such as a nitro or cyano group, would decrease the electron density and basicity. These changes in electronic properties directly affect the reactivity of the molecule in various chemical reactions. For example, anilines with electron-donating groups are generally more reactive towards electrophilic aromatic substitution.
The position of the substituent is also critical. A substituent at the para-position to the amino group will have a different electronic influence compared to a substituent at the ortho- or meta-position due to resonance and inductive effects. These positional isomers can exhibit significantly different properties.
The following table summarizes the expected electronic effects of various substituents on the aniline ring:
| Substituent | Electronic Effect | Expected Impact on Amino Group Basicity |
| -CH₃ | Electron-donating (inductive and hyperconjugation) | Increase |
| -OCH₃ | Electron-donating (resonance), Electron-withdrawing (inductive) | Increase |
| -NO₂ | Electron-withdrawing (resonance and inductive) | Decrease |
| -CN | Electron-withdrawing (resonance and inductive) | Decrease |
| -Cl | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Decrease |
By systematically varying the substituents and their positions, researchers can fine-tune the electronic properties of the this compound core to achieve desired reactivity and molecular characteristics. scispace.com
Synthesis of Metal Complexes with Derivatives and Ligands
Derivatives of this compound, particularly Schiff base derivatives, can act as effective ligands for the formation of metal complexes. nih.gov The azomethine nitrogen of the Schiff base, along with other potential coordinating atoms such as a phenolic oxygen, can bind to a central metal ion to form stable coordination compounds. nih.gov
The synthesis of these metal complexes typically involves reacting the Schiff base ligand with a metal salt in a suitable solvent. nih.gov The choice of metal ion (e.g., copper, zinc, nickel, cobalt) and the stoichiometry of the reaction can lead to complexes with different geometries and coordination numbers. scispace.comnih.gov
The metal complexes themselves can exhibit interesting properties that are distinct from the free ligands. For example, they may show enhanced fluorescence, catalytic activity, or specific recognition properties for other molecules or ions. nih.gov The ability of this compound derivatives to form stable metal complexes opens up possibilities for their application in areas such as catalysis, sensing, and materials science. nih.gov
Mechanistic Insights into Biological Interactions of 2 Bromo 3 Difluoromethoxy Aniline Derivatives
Modulation of Molecular Targets (Enzymes, Receptors)
While specific research on the direct molecular targets of 2-Bromo-3-(difluoromethoxy)aniline is not extensively documented in publicly available literature, the structural motifs present in its derivatives suggest a high potential for interaction with various biological macromolecules, including enzymes and receptors. The biological activity of aniline (B41778) derivatives is well-established, with various analogues demonstrating a range of pharmacological effects. nih.gov For instance, derivatives of the isomeric 2-Bromo-5-(difluoromethoxy)aniline have been investigated for their potential to inhibit certain enzymes, a crucial aspect in the design of drugs targeting metabolic pathways. nih.gov
The presence of both a bromine atom and a difluoromethoxy group on the aniline scaffold creates a unique electronic and steric profile that can be exploited for targeted drug design. These features can lead to specific binding interactions within the active sites of enzymes or the ligand-binding domains of receptors, potentially modulating their activity.
Role of Fluorine in Enhancing Binding Affinity and Selectivity
The incorporation of fluorine, and specifically the difluoromethoxy group, into drug candidates is a widely used strategy to enhance their therapeutic efficacy. This is attributed to several key properties imparted by fluorine:
Increased Lipophilicity: The difluoromethoxy group can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and interact with hydrophobic pockets in protein targets. nih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing this bond more resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer biological half-life and improved pharmacokinetic profiles.
Hydrogen Bonding Capacity: The difluoromethyl group (CHF2) can act as a weak hydrogen bond donor, a property that can contribute to the binding affinity and specificity of a ligand for its target protein. This "lipophilic hydrogen bond donor" concept allows for interactions in regions of a binding site that might not be accessible to more traditional hydrogen bond donors.
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its biological target.
The trifluoromethyl group, a close relative of the difluoromethoxy group, has been shown to enhance the binding affinity and selectivity of compounds for their targets. It is plausible that the difluoromethoxy group in derivatives of this compound would confer similar advantages.
Table 1: Physicochemical Properties of Related Aniline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 2-Bromo-3-fluoroaniline | C₆H₅BrFN | 190.01 | 2.3 |
| 2-Bromo-4-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 | 3.1 |
| 2-Bromo-3,4-difluoroaniline | C₆H₄BrF₂N | 208.00 | 2.5 |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 2.1 |
Note: LogP values are estimations and can vary based on the prediction algorithm used. Data sourced from various chemical databases.
Halogen Bonding Interactions in Biological Systems
The bromine atom at the 2-position of the aniline ring introduces the possibility of a significant and highly directional non-covalent interaction known as halogen bonding. A halogen bond occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein.
This interaction can be a powerful tool in drug design, contributing to both the affinity and selectivity of a ligand for its target. The strength of the halogen bond is influenced by the polarizability of the halogen atom, with bromine being a potent halogen bond donor. In the context of this compound derivatives, the bromine atom could form crucial interactions with amino acid residues in a binding pocket, anchoring the molecule in a specific orientation and enhancing its inhibitory or modulatory effects.
Membrane Permeability and Cellular Uptake Mechanisms
For a drug to be effective against intracellular targets, it must be able to cross the cell membrane. The physicochemical properties of this compound derivatives, particularly their lipophilicity and size, will be critical determinants of their membrane permeability.
The difluoromethoxy group is known to enhance lipophilicity, which generally correlates with increased passive diffusion across lipid bilayers. nih.gov However, the relationship is not always linear, and excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Metabolic Stability and Biotransformation Pathways
The metabolic fate of a drug candidate is a critical factor in its development. The presence of both bromine and a difluoromethoxy group in the structure of this compound suggests a degree of metabolic stability.
The carbon-fluorine bonds in the difluoromethoxy group are highly resistant to cleavage, which can protect this part of the molecule from oxidative metabolism. nih.gov However, the aniline moiety itself is susceptible to various biotransformation reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. bldpharm.com Common metabolic pathways for anilines include:
N-oxidation: Formation of hydroxylamines and nitroso compounds.
Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
N-acetylation: Acetylation of the amino group.
The bromine atom can also influence metabolism. While the carbon-bromine bond is less stable than the carbon-fluorine bond, it is still relatively robust. Debromination is a possible metabolic pathway, but it is generally less common than hydroxylation or N-oxidation for aromatic compounds. The position of the bromine and difluoromethoxy groups will influence the regioselectivity of CYP-mediated metabolism, potentially blocking certain sites from oxidation while directing it to others. The metabolism of brominated aromatic compounds can be complex, leading to a variety of metabolites. nih.gov
Computational Approaches to Biological Activity Prediction (e.g., Docking Studies)
In the absence of extensive experimental data, computational methods such as molecular docking can provide valuable insights into the potential biological activity of this compound derivatives. Docking simulations can predict how these molecules might bind to the active sites of specific protein targets.
A typical docking study would involve:
Target Selection: Identifying potential protein targets based on the known pharmacology of similar compounds (e.g., kinases, proteases).
Ligand Preparation: Generating a 3D conformation of the this compound derivative.
Docking Simulation: Using a scoring function to predict the binding pose and affinity of the ligand within the protein's binding site.
These studies could elucidate the key interactions, such as hydrogen bonds from the aniline NH₂ and the difluoromethoxy group, and halogen bonds from the bromine atom, that contribute to binding. For example, docking studies of other aniline derivatives have been used to understand their binding modes and predict their activity. nih.gov While no specific docking studies for this compound have been published, this approach holds significant promise for guiding the rational design of new derivatives with enhanced potency and selectivity.
Table 2: Potential Interacting Moieties of this compound Derivatives
| Molecular Feature | Potential Interaction Type | Interacting Partner in Biological Systems |
| Aniline -NH₂ | Hydrogen Bond Donor | Carbonyl oxygen, Asp, Glu, Ser, Thr residues |
| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, His residues |
| Bromine Atom | Halogen Bond Donor | Carbonyl oxygen, Ser, Thr, Asn, Gln residues |
| Difluoromethoxy Group | Weak Hydrogen Bond Donor, Hydrophobic Interactions | Various amino acid residues |
Broader Research Applications and Future Directions
Role in Pharmaceutical Development as Synthetic Intermediates
Although specific examples of drugs synthesized from 2-Bromo-3-(difluoromethoxy)aniline are not extensively documented in public literature, its utility as a synthetic intermediate in pharmaceutical development can be inferred from the known roles of similar fluorinated anilines. The difluoromethoxy group (-OCF₂H) is a recognized bioisostere for other functional groups and can enhance a molecule's metabolic stability and membrane permeability. The bromine atom provides a reactive handle for various cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing complex molecular architectures.
For instance, related brominated anilines are utilized as key building blocks in the synthesis of a wide array of therapeutic agents. The bromine can be readily displaced or used in palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the introduction of diverse substituents and the construction of larger, more complex drug candidates. Given these established synthetic strategies, this compound is a promising starting material for the creation of new chemical entities with potential applications in various disease areas.
Applications in Agrochemical and Materials Science Research
In the realm of agrochemical research, fluorinated compounds often exhibit enhanced biological activity. The difluoromethoxy group in this compound can contribute to increased efficacy and metabolic stability of potential herbicides, fungicides, or insecticides. While direct applications of this specific compound are not widely reported, a patent for the preparation of 2,6-dibromo-4-trifluoromethoxyaniline highlights its use as a key intermediate in the synthesis of the fungicide thifluzamide. google.com This underscores the potential of halogenated and fluorinated anilines in developing new crop protection agents.
The application of this compound in materials science is an area that remains largely unexplored in available literature. However, the unique electronic properties conferred by the fluorine and bromine atoms could make it a candidate for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aniline (B41778) group can also be a precursor for the synthesis of specialized polymers with unique thermal or optical properties.
Advanced Analytical Chemistry Reagent Applications
Currently, there is no specific information available in the public domain detailing the use of this compound as an advanced analytical chemistry reagent. However, its structure suggests potential utility. For example, it could be used as a derivatizing agent in chromatography to enhance the detection of certain analytes. The presence of fluorine could also enable its use in ¹⁹F NMR-based analytical methods.
Emerging Research Areas and Potential Innovations (e.g., Late-Stage Difluoromethylation)
A significant area of emerging research is late-stage functionalization, particularly late-stage difluoromethylation. This involves introducing the difluoromethyl group into a complex molecule at a late step in the synthesis, which can rapidly generate analogues with improved properties. While methods for the direct difluoromethylation of C-H bonds in anilines are being developed, this compound itself represents a pre-functionalized building block that can be incorporated into molecules where the difluoromethoxy group is desired.
Recent advancements in photoredox catalysis have enabled novel methods for the difluoroalkylation of anilines, which could potentially be applied to derivatives of this compound to further functionalize the molecule. nih.gov These cutting-edge synthetic methods open up new avenues for creating diverse molecular libraries for drug discovery and other applications.
Challenges and Opportunities in Synthesis and Application of Fluoro-anilines
The synthesis of specifically substituted fluoro-anilines like this compound presents both challenges and opportunities. Achieving regioselective bromination and difluoromethoxylation can be complex and may require multi-step synthetic routes, potentially impacting cost and scalability.
However, the increasing demand for novel fluorinated building blocks in the life sciences and materials science creates significant opportunities. The development of more efficient and selective synthetic methods for producing compounds like this compound is a key area of research. Overcoming the synthetic hurdles will unlock the full potential of this and other fluoro-anilines in a wide range of applications, from life-saving pharmaceuticals to advanced materials.
Q & A
Basic Research Question
- HPLC-MS : Quantifies purity (>98% achievable) and detects trace byproducts (e.g., dehalogenated derivatives) .
- NMR : <sup>19</sup>F NMR identifies difluoromethoxy signals (δ −55 to −60 ppm); <sup>1</sup>H NMR confirms aromatic proton splitting patterns .
- X-ray crystallography : Resolves regiochemistry ambiguities in crystalline derivatives .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in enzyme inhibition studies (e.g., IC₅₀ variations) may arise from:
- Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and protein concentration .
- Isomer contamination : Trace 4-bromo or 5-difluoromethoxy isomers skew results.
Methodology :
Validate purity via orthogonal methods (HPLC + NMR).
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
What strategies improve regioselectivity in derivatization reactions of this compound?
Advanced Research Question
To target specific positions (e.g., para to bromine):
- Directing groups : Install temporary protecting groups (e.g., acetyl) on the amine to steer electrophilic attacks .
- Metal-catalyzed coupling : Suzuki-Miyaura reactions at the 4-position using Pd catalysts and aryl boronic acids .
Case Study : Pd(OAc)₂ with SPhos ligand achieves >90% yield in 4-arylation .
How does the difluoromethoxy group influence lipophilicity and membrane permeability in biological studies?
Basic Research Question
- LogP measurements : Difluoromethoxy increases logP by ~0.5 compared to methoxy, enhancing membrane permeability .
- Cell-based assays : In Caco-2 models, derivatives show 2–3× higher permeability than non-fluorinated analogs .
What are the key challenges in scaling up synthesis, and how can they be mitigated?
Advanced Research Question
Challenges :
- Exothermic bromination : Risk of runaway reactions at scale.
- Difluoromethoxy stability : Hydrolysis under acidic conditions.
Solutions : - Use flow chemistry for controlled bromination .
- Replace aqueous workup with non-acidic quenching (e.g., NaHCO₃) .
How does this compound compare to structural analogs in drug discovery?
Advanced Research Question
| Compound | Key Features | Bioactivity |
|---|---|---|
| 2-Bromo-3-(CF₃O)aniline | Trifluoromethoxy enhances metabolic stability | Lower CYP3A4 inhibition vs. difluoro |
| 4-Bromo-3-(CF₂HO)aniline | Altered substitution reduces membrane permeability | 30% lower Caco-2 permeability |
What computational tools predict the reactivity of this compound in novel reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Models transition states for SNAr reactions.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) .
Software : Gaussian 16 for DFT; GROMACS for MD .
How can researchers validate proposed mechanisms of enzyme inhibition?
Advanced Research Question
- Crystallography : Co-crystallize with target enzymes (e.g., kinases) to identify binding modes .
- Kinetic assays : Measure Kᵢ and Kₘ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
